molecular formula C10H10O2S B7872102 (5-Methylfuran-2-yl)(thiophen-2-yl)methanol

(5-Methylfuran-2-yl)(thiophen-2-yl)methanol

Cat. No.: B7872102
M. Wt: 194.25 g/mol
InChI Key: PXPMIRYGLVOPSP-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)(thiophen-2-yl)methanol is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylfuran-2-yl)(thiophen-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methylfuran and thiophene-2-carbaldehyde.

    Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is prepared and reacted with thiophene-2-carbaldehyde to form a secondary alcohol intermediate.

    Coupling Reaction: The intermediate is then coupled with 5-methylfuran under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve Lewis acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Formation of (5-Methylfuran-2-yl)(thiophen-2-yl)ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl chains.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions due to its heterocyclic structure.

Biology and Medicine:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry:

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

    Corrosion Inhibitors: The thiophene ring contributes to its effectiveness as a corrosion inhibitor.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, primarily due to the electron-rich nature of the furan and thiophene rings. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry. The exact mechanisms depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

    (5-Methylfuran-2-yl)methanol: Lacks the thiophene ring, making it less versatile in certain applications.

    (Thiophen-2-yl)methanol: Lacks the furan ring, which may reduce its effectiveness in some biological applications.

Uniqueness: (5-Methylfuran-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both furan and thiophene rings, which confer a combination of properties from both heterocycles. This dual functionality enhances its utility in various fields, from synthetic chemistry to materials science and pharmaceuticals.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial domains.

Properties

IUPAC Name

(5-methylfuran-2-yl)-thiophen-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-7-4-5-8(12-7)10(11)9-3-2-6-13-9/h2-6,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPMIRYGLVOPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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